molecular formula C22H29N5O3 B4939363 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4939363
M. Wt: 411.5 g/mol
InChI Key: NJBKTVCMFFYPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its versatility in medicinal chemistry due to its planar heterocyclic structure, which facilitates interactions with biological targets. The molecule features:

  • 2-(3,4-Dimethoxyphenyl): A methoxy-rich aromatic group at position 2, which may enhance solubility and modulate electronic properties.
  • 3,5-Dimethyl groups: Small alkyl substituents that reduce steric hindrance compared to bulkier aryl or heteroaryl groups.
  • N-(2-Morpholinoethyl)amine side chain: A morpholine-containing side chain at position 7, likely improving pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)16(2)21(25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBKTVCMFFYPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes. The reaction conditions often include the use of ethanol as a solvent and heating .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibit potential anticancer properties. Research has shown that such derivatives can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry explored a series of pyrazolo[1,5-a]pyrimidines and demonstrated their effectiveness against various cancer cell lines .

Neurological Disorders

Another promising application of this compound is in the treatment of neurological disorders. The morpholinoethyl group suggests potential interactions with neurotransmitter systems.

  • Case Study : In a preclinical trial, derivatives were tested for neuroprotective effects in models of neurodegeneration, showing promise in reducing oxidative stress and inflammation .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties due to its ability to inhibit certain pathways involved in inflammation.

  • Research Insight : A comparative analysis indicated that compounds with similar structures effectively reduced pro-inflammatory cytokines in vitro .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tumor growth in cell lines
NeuroprotectiveReduction of oxidative stress
Anti-inflammatoryDecrease in pro-inflammatory cytokines

Mechanism of Action

The compound exerts its effects by selectively inhibiting PI4KIIIβ, an enzyme involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P). By inhibiting this enzyme, the compound disrupts the production of PI4P, leading to a reduction in viral RNA replication. This mechanism is particularly effective against enteroviruses, including poliovirus .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

A. Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[4,3-d]pyrimidine

  • describes pyrazolo[4,3-d]pyrimidines (e.g., compounds 35a–35e), which differ in ring fusion positions. These compounds exhibit cytotoxicity but lack direct structural overlap with the target compound due to distinct electronic and steric profiles .

B. Substituent Position and Activity

  • 3- and 5-Position Substitutions :
    • highlights 3-(4-fluorophenyl)-5-aryl/alkyl derivatives (e.g., compounds 47–51) with potent anti-Mycobacterium tuberculosis (M.tb) activity (MIC ≤ 0.2 µM). The 4-fluorophenyl group at position 3 enhances target binding, while the 5-phenyl/alkyl group balances lipophilicity .
    • In contrast, the target compound’s 3,5-dimethyl groups may reduce potency due to weaker π-π interactions but improve metabolic stability .
Side Chain Variations

A. Pyridin-2-ylmethyl vs. Morpholinoethyl Amines

  • , and 7 emphasize N-(pyridin-2-ylmethyl) derivatives (e.g., compounds 1, 3, 47–51). These show strong M.tb inhibition (MIC: 0.02–1.56 µM) but may suffer from higher hERG liability (cardiotoxicity risk) .

B. Trifluoromethyl Substitutions

  • and describe 2-trifluoromethylpyrazolo[1,5-a]pyrimidines (e.g., 900870-91-9). The CF3 group increases lipophilicity (logP +0.5–1.0) and metabolic resistance, but the target compound lacks this feature, which may limit its bioavailability in hydrophobic environments .
Methoxy Group Impact
  • The 3,4-dimethoxyphenyl group (target compound) vs. Fluorine’s electronegativity enhances binding affinity in M.tb ATP synthase inhibitors (e.g., 4-fluorophenyl derivatives in ) .

Key Data Tables

Table 2: Side Chain Influence on Pharmacokinetics
Side Chain hERG IC50 (µM) Microsomal Stability (Human, % remaining) Solubility (µg/mL)
N-(Pyridin-2-ylmethyl) 2.1–5.3 60–75% 10–15
N-(2-Morpholinoethyl) >10 80–90% 20–30
N-(3,4-Dimethoxyphenethyl) Not tested 50–60% 5–10

Data extrapolated from .

Research Findings and Implications

  • Anti-Mycobacterial Potential: While the target compound’s methoxy groups and morpholinoethyl side chain may reduce potency compared to 4-fluorophenyl/pyridylmethyl analogues (), its improved metabolic stability and lower hERG risk suggest viability for in vivo studies.
  • Synthetic Accessibility: The morpholinoethyl side chain can be introduced via nucleophilic substitution (similar to ), but the 3,4-dimethoxyphenyl group may require orthogonal protection strategies during synthesis .

Biological Activity

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 900874-91-1) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C22H29N5O3
  • Molecular Weight : 411.50 g/mol
  • Purity : 98%

Antitubercular Activity

Recent studies have explored the anti-tubercular properties of pyrazolo[1,5-a]pyrimidine derivatives. Although specific data on the compound is limited, related compounds have shown promising results against Mycobacterium tuberculosis. For instance, a series of substituted benzamide derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Cytotoxicity and Selectivity

The cytotoxic effects of similar compounds have been evaluated using human embryonic kidney cells (HEK-293). The most active compounds in the series demonstrated low toxicity, indicating a favorable safety profile for further development . While specific cytotoxicity data for the compound of interest is not available, the structural similarities suggest a comparable safety profile.

Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets. Docking studies indicate that these compounds may inhibit specific enzymes or receptors involved in disease processes. For instance, their interaction with ribonucleotide reductase has been highlighted as a potential mechanism for anticancer activity .

Case Studies

  • Synthesis and Evaluation : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and assessed their biological activities. Compounds were tested for their ability to inhibit M. tuberculosis, with several showing significant promise .
  • Cytotoxicity Studies : In vitro tests on similar derivatives indicated minimal cytotoxicity against HEK-293 cells, suggesting that these compounds might be safe for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitubercularIC50 values ranging from 1.35 to 2.18 μM
CytotoxicityLow toxicity in HEK-293 cells
Mechanism of ActionPotential inhibition of ribonucleotide reductase

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis involves a multi-step approach:

Core Formation : Cyclization of precursors (e.g., aminopyrazoles with β-ketoesters) under reflux conditions in acetic acid or ethanol to form the pyrazolo[1,5-a]pyrimidine core .

Substituent Attachment : The 3,4-dimethoxyphenyl and morpholinoethyl groups are introduced via nucleophilic substitution or Buchwald-Hartwig coupling. Use palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene or DMF at 80–100°C .

Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and reaction time to maximize yield. Monitor purity via HPLC and characterize intermediates with 1^1H/13^{13}C NMR .

Advanced: How to resolve contradictory bioactivity data across cancer cell lines?

Methodological Answer:
Contradictions may arise from cell-specific factors (e.g., expression of target kinases or metabolic enzymes). To address this:

Dose-Response Assays : Perform IC₅₀ determinations in multiple cell lines (e.g., MCF-7, A549) using MTT or CellTiter-Glo® assays. Compare results with positive controls (e.g., staurosporine) .

Target Validation : Use siRNA knockdown or CRISPR-Cas9 to silence suspected targets (e.g., CDK9). Confirm activity loss via Western blot (e.g., Mcl-1 reduction) .

Metabolic Profiling : Assess cytochrome P450-mediated metabolism using liver microsomes. Correlate metabolite formation with reduced efficacy in resistant lines .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

NMR Spectroscopy : 1^1H NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm; morpholinoethyl protons as a multiplet). 13^{13}C NMR confirms carbonyl and aromatic carbons .

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 463.2) and fragmentation patterns .

IR Spectroscopy : Detect functional groups (e.g., N-H stretch at ~3400 cm⁻¹; C=O at ~1680 cm⁻¹) .

Advanced: How to design experiments to evaluate kinase inhibition selectivity?

Methodological Answer:

Kinase Panel Screening : Use recombinant kinases (e.g., CDK2, CDK9, Aurora A) in ATP-competitive assays with 33^{33}P-ATP or fluorescence polarization. Prioritize kinases with <50% residual activity at 1 µM .

Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses. Focus on hydrogen bonds with hinge regions (e.g., pyrimidine N1 interacting with kinase backbone) .

Cellular Selectivity : Compare phospho-proteomic profiles (via LC-MS/MS) of treated vs. untreated cells to identify off-target kinase modulation .

Basic: What are key pharmacokinetic parameters to assess in preclinical studies?

Methodological Answer:

Absorption : Calculate oral bioavailability (%) in rodent models using plasma AUC after oral vs. IV administration. Use LC-MS/MS for quantification .

Distribution : Measure brain penetration via logP (target >2.0) and brain-to-plasma ratio (e.g., >0.3 indicates CNS activity) .

Metabolic Stability : Incubate with liver microsomes (human/rat) to estimate half-life. Identify major metabolites via UPLC-QTOF .

Advanced: How to apply QSAR models to optimize its therapeutic index?

Methodological Answer:

Descriptor Selection : Use MOE or Schrodinger to compute descriptors (e.g., polar surface area, logP, H-bond donors) correlated with activity/toxicity .

Model Validation : Split datasets into training/test sets (80:20). Use leave-one-out cross-validation to avoid overfitting. Aim for R2R^2 >0.7 and Q2Q^2 >0.5 .

In Vivo Testing : Prioritize derivatives with predicted low hepatotoxicity (e.g., Ames test negative) and test in xenograft models. Monitor ALT/AST levels for liver safety .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

Catalyst Screening : Test Pd₂(dba)₃, XPhos, or DavePhos in varying ratios (1–5 mol%). Use microwave-assisted synthesis to reduce reaction time .

Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with toluene. Additives like KOtBu or Cs₂CO₃ may improve deprotonation .

Byproduct Analysis : Use LC-MS to identify undesired side products (e.g., dimerization). Adjust stoichiometry (amine:halide = 1.2:1) to favor mono-substitution .

Advanced: What strategies mitigate off-target effects in neuronal assays?

Methodological Answer:

Target Profiling : Use thermal shift assays (TSA) to confirm binding specificity to A2A receptors over related GPCRs (e.g., A1, A2B) .

Functional Selectivity : Measure cAMP accumulation (ELISA) in cells expressing A2A vs. A2B receptors. A >10-fold selectivity ratio is ideal .

In Silico Filtering : Apply PAINS filters to eliminate substructures prone to aggregation or redox cycling. Use FAF-Drug4 for ADMET prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.